

4-Chlorothiophene-2-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 4-Chlorothiophene-2-carboxylic acid

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An In-depth Technical Guide to **4-Chlorothiophene-2-carboxylic Acid**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Chlorothiophene-2-carboxylic acid** (CAS No: 59614-95-8), a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, spectroscopic signature, validated synthetic protocols, and key applications, grounding all claims in authoritative data.

Core Molecular Profile and Physicochemical Properties

4-Chlorothiophene-2-carboxylic acid is an organic compound featuring a five-membered aromatic thiophene ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.^[1] This specific substitution pattern imparts distinct electronic properties and reactivity, making it a versatile intermediate.^[1] The presence of both a halogen and a carboxylic acid on the electron-rich thiophene core allows for orthogonal chemical modifications, a highly desirable trait in complex molecule synthesis.

The compound typically presents as a solid at room temperature and is soluble in polar organic solvents, a characteristic driven by the hydrogen-bonding capability of the carboxylic acid moiety.^[1]

Table 1: Key Physicochemical Data

Property	Value	Source(s)
CAS Number	59614-95-8	^[2] ^[3]
Molecular Formula	C ₅ H ₃ ClO ₂ S	^[1] ^[2]
Molecular Weight	162.59 g/mol	^[2] ^[3]
IUPAC Name	4-chloro-2-thiophenecarboxylic acid	^[2]
Appearance	Solid	^[1]
Purity	Typically ≥97%	^[3]
Storage Conditions	2-8°C, inert atmosphere, keep in a dark place	

Spectroscopic Signature: A Multi-faceted Analysis

Definitive structural confirmation of **4-Chlorothiophene-2-carboxylic acid** relies on a combination of spectroscopic techniques. The following data provides the expected spectral characteristics for this molecule.

Table 2: Spectroscopic Data Summary

Technique	Characteristic Features
^1H NMR	Two doublets are expected for the two protons on the thiophene ring. A broad singlet for the carboxylic acid proton is also anticipated, though its position can vary and it may exchange with D_2O .
IR Spectroscopy	- O-H Stretch: Very broad band in the $3300\text{-}2500\text{ cm}^{-1}$ region, characteristic of a hydrogen-bonded carboxylic acid.[4] - C=O Stretch: Strong, intense band between $1760\text{-}1690\text{ cm}^{-1}$. [4] - C-O Stretch: Appears in the $1320\text{-}1210\text{ cm}^{-1}$ region.[4] - Thiophene Ring Vibrations: C-S stretching modes are typically observed between $710\text{-}687\text{ cm}^{-1}$. [5]
Mass Spectrometry	- Molecular Ion (M^+): A peak corresponding to the molecular weight ($m/z \approx 162$) with a characteristic $\text{M}+2$ isotope peak for chlorine ($\sim 3:1$ ratio). - Key Fragments: Prominent fragments from the loss of OH ($\text{M}-17$) and COOH ($\text{M}-45$) are expected due to cleavage next to the carbonyl group.[6][7]

Note: Actual spectral values can vary slightly based on the solvent and instrument used.

Synthesis and Mechanistic Insights

While several synthetic routes exist, a common and reliable method involves the hydrolysis of the corresponding methyl ester. This approach is often favored for its high yield and straightforward execution.

Protocol: Synthesis via Saponification of Methyl 5-chlorothiophene-2-carboxylate

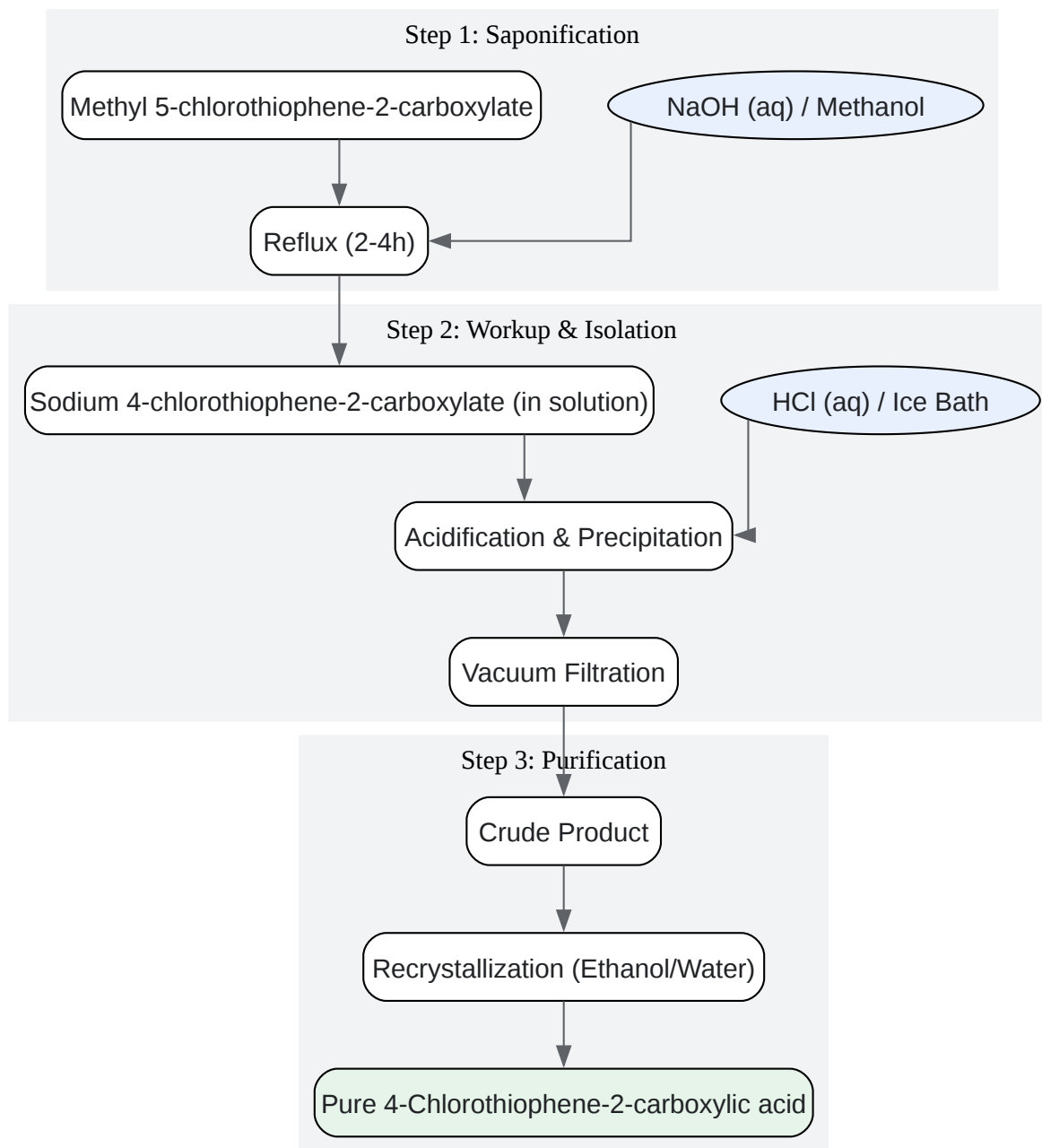
This protocol details the base-catalyzed hydrolysis (saponification) of the methyl ester precursor. The causality for this choice rests on the high reactivity of esters towards

nucleophilic attack by hydroxide, leading to a clean and generally high-yielding conversion to the carboxylate salt, which is subsequently protonated to yield the final product.

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-chlorothiophene-2-carboxylate (1.0 eq.) in a suitable solvent mixture, such as methanol and water (e.g., a 3:1 ratio).
- **Saponification:** Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 1.5-2.0 eq.), to the flask. The excess base ensures the reaction proceeds to completion.
- **Heating:** Heat the reaction mixture to reflux (approximately 65-75°C for methanol/water) and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is fully consumed. Heating provides the necessary activation energy for the nucleophilic acyl substitution.
- **Workup - Neutralization:** After cooling the mixture to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
- **Workup - Acidification:** Slowly add a strong acid, such as concentrated hydrochloric acid (HCl), to the aqueous solution while stirring in an ice bath. The goal is to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution. Adjust the pH to ~1-2 to ensure complete precipitation.
- **Isolation:** Collect the precipitated solid by vacuum filtration.
- **Purification:** Wash the filter cake with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity **4-Chlorothiophene-2-carboxylic acid**.^[8]

Workflow Visualization



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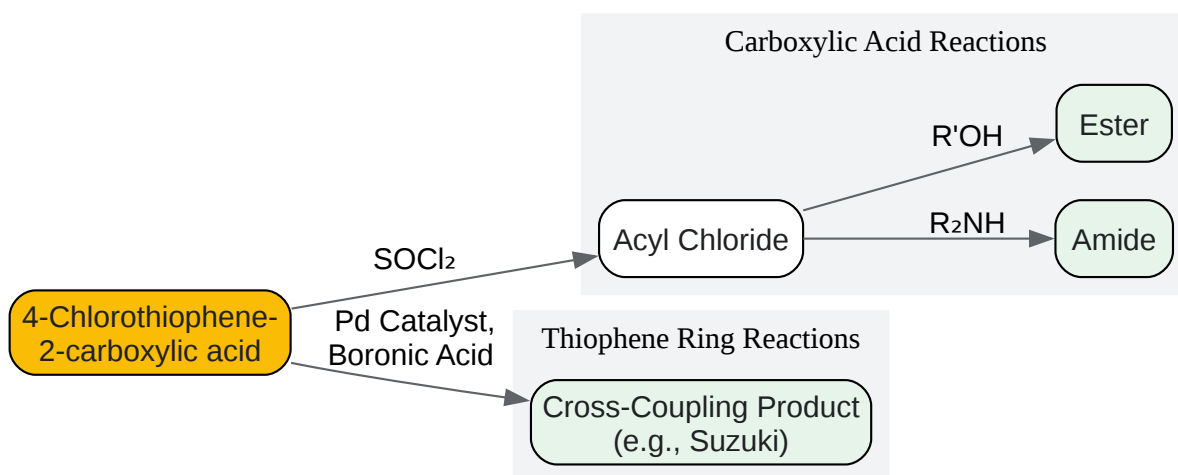
Caption: Synthetic workflow for **4-Chlorothiophene-2-carboxylic acid**.

Chemical Reactivity and Derivatization Potential

The molecule's reactivity is dominated by its two functional groups, enabling a wide array of transformations.

- Carboxylic Acid Group:** This group undergoes standard transformations. It can be readily converted to an acyl chloride using reagents like thionyl chloride (SOCl_2) or oxalyl chloride. [9] This highly reactive intermediate is a gateway to forming amides and esters. The formation of an amide bond with (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is a key step in the synthesis of the anticoagulant drug Rivaroxaban.[9]
- Thiophene Ring:** The thiophene ring is aromatic and can undergo electrophilic aromatic substitution. However, the presence of the electron-withdrawing carboxylic acid and the deactivating chlorine atom makes the ring less reactive towards electrophiles compared to unsubstituted thiophene. The chlorine atom itself can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds, although this is less common than reactions at the carboxylic acid site.

Reaction Pathways Visualization



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Caption: Key reaction pathways for derivatization.

Applications in Pharmaceutical and Materials Science

4-Chlorothiophene-2-carboxylic acid is not just a laboratory curiosity; it is a commercially significant intermediate in the pharmaceutical industry.[\[1\]](#)

- **Pharmaceutical Synthesis:** Its most prominent application is as a crucial building block for synthesizing advanced therapeutic agents. It serves as a key intermediate in the production of drugs like the atypical antipsychotic Brexpiprazole and the anticoagulant Rivaroxaban.[\[8\]](#)
[\[10\]](#) The structural rigidity and specific electronic nature of the chlorothiophene scaffold are integral to the pharmacological activity of these final drug products.
- **Medicinal Chemistry Research:** Beyond established drugs, this compound is widely used by medicinal chemists to create novel heterocyclic compounds.[\[10\]](#) The thiophene core is a well-known bioisostere for the benzene ring, and its derivatives are explored for a wide range of biological activities, including anticancer properties.[\[11\]](#)
- **Materials Science:** The unique electronic properties of thiophene derivatives make them attractive for applications in organic electronics, although this is a less common application for this specific carboxylic acid compared to other thiophene monomers.[\[1\]](#)

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling is paramount to ensure safety.

Table 3: GHS Hazard Information

Hazard Statement	Description	Source(s)
H315	Causes skin irritation	[2] [12]
H319	Causes serious eye irritation	[2] [12]
H335	May cause respiratory irritation	[2] [12]
H302	Harmful if swallowed	[2]

- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13][14] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[13][15]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[14]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]

Conclusion

4-Chlorothiophene-2-carboxylic acid is a high-value chemical intermediate whose utility is firmly established in the synthesis of complex organic molecules, particularly pharmaceuticals. Its well-defined physicochemical properties, predictable reactivity, and clear spectroscopic profile make it a reliable and versatile tool for the modern synthetic chemist. A thorough understanding of its synthesis, handling, and derivatization chemistry is essential for any researcher or organization involved in the development of thiophene-based compounds.

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